molecular formula C11H23NO2 B13515332 Tert-butyl 4-methyl-2-(methylamino)pentanoate

Tert-butyl 4-methyl-2-(methylamino)pentanoate

Cat. No.: B13515332
M. Wt: 201.31 g/mol
InChI Key: YUFWGGKEIRULTL-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2-(methylamino)pentanoate is a chemical compound with the following structural formula:

O=C(OC(C)(C)C)C@@HCC(C)C\text{O=C(OC(C)(C)C)C@@HCC(C)C}O=C(OC(C)(C)C)C@@HCC(C)C

It belongs to the class of esters and contains a tert-butyl group, a methylamino group, and a pentanoate moiety. This compound is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes::

    Boc Protection and Alkylation:

    Alternative Method:

Industrial Production:: The industrial production methods for this compound are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Tert-butyl 4-methyl-2-(methylamino)pentanoate can undergo various reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted by various nucleophiles.

    Amidation: The amino group can participate in amidation reactions.

Common reagents include strong acids or bases for hydrolysis, reducing agents (such as LiAlH4) for reduction, and nucleophiles (e.g., amines) for substitution.

Major products include the carboxylic acid, the reduced alcohol, and various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-methyl-2-(methylamino)pentanoate finds applications in:

    Peptide Synthesis: As a protected amino acid derivative, it is used in peptide chemistry.

    Medicinal Chemistry: It serves as a building block for drug development.

    Chiral Synthesis: Due to its chiral center, it is valuable in asymmetric synthesis.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • In peptide synthesis, it acts as an amino acid building block.
  • In drug development, it may interact with specific molecular targets or pathways.

Comparison with Similar Compounds

Tert-butyl 4-methyl-2-(methylamino)pentanoate is unique due to its specific structure. Similar compounds include other Boc-protected amino acid derivatives and esters.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl 4-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C11H23NO2/c1-8(2)7-9(12-6)10(13)14-11(3,4)5/h8-9,12H,7H2,1-6H3

InChI Key

YUFWGGKEIRULTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

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